4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo-
Overview
Description
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- is a novel compound that has gained significant attention in the scientific community due to its potential applications in diverse fields. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
Mechanism Of Action
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in cellular processes. This inhibition leads to the disruption of cell growth and division, which ultimately results in the death of the targeted cells.
Biochemical And Physiological Effects
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is the programmed cell death of abnormal or damaged cells. This compound has also been found to inhibit the growth of fungal cells by disrupting their cell wall. Additionally, it has been shown to reduce inflammation by inhibiting specific enzymes that are involved in the inflammatory response.
Advantages And Limitations For Lab Experiments
The advantages of using 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- in lab experiments include its high yield and purity, its potential as a treatment for various diseases, and its ability to inhibit specific enzymes. However, its limitations include its unknown mechanism of action and its potential toxicity to healthy cells.
Future Directions
There are several future directions for the research of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo-. One direction is to further study its mechanism of action and identify the specific enzymes that it targets. Another direction is to investigate its potential as a treatment for other diseases, such as viral infections. Additionally, research can be conducted to determine the optimal dosage and delivery method for this compound. Finally, further studies can be conducted to evaluate the potential toxicity of this compound to healthy cells.
In conclusion, 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- is a novel compound that has several potential scientific research applications. Its synthesis method is well-established, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. There are several future directions for the research of this compound, and further studies are needed to fully understand its potential in various fields of research.
Scientific Research Applications
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- has several potential scientific research applications. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its antifungal properties and has shown promising results against several fungal strains. Additionally, it has been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases.
properties
CAS RN |
125055-60-9 |
---|---|
Product Name |
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- |
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
6-methyl-N-(2-methylbutan-2-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C15H19N3O2/c1-5-15(3,4)17-13(19)11-9-16-12-8-6-7-10(2)18(12)14(11)20/h6-9H,5H2,1-4H3,(H,17,19) |
InChI Key |
AYONPVPWWQITHN-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)NC(=O)C1=CN=C2C=CC=C(N2C1=O)C |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CN=C2C=CC=C(N2C1=O)C |
Other CAS RN |
125055-60-9 |
synonyms |
2-methyl-N-(2-methylbutan-2-yl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4 ,6,8-tetraene-9-carboxamide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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